molecular formula C12H15NO2 B1313392 2-methyl-3-pyrrolidin-1-yl-benzoic Acid CAS No. 886501-16-2

2-methyl-3-pyrrolidin-1-yl-benzoic Acid

Cat. No.: B1313392
CAS No.: 886501-16-2
M. Wt: 205.25 g/mol
InChI Key: PCZCTLHGYGEROO-UHFFFAOYSA-N
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Description

“2-methyl-3-pyrrolidin-1-yl-benzoic Acid” is a chemical compound with the CAS Number: 886501-16-2 . It has a molecular weight of 205.26 and its IUPAC name is 2-methyl-3-(1-pyrrolidinyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 205.26 . The compound’s InChI Code is 1S/C12H15NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) .

Scientific Research Applications

  • Synthesis and Structural Study of Metal Esters : Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which include derivatives of 2-methyl-3-pyrrolidin-1-yl-benzoic Acid, have been synthesized and structurally investigated. These esters are significant in studying the physicochemical properties of the ligands and their coordination to metal centers, affecting both the photophysical properties of the metal and the ligands' conformation and interactions (Tzimopoulos et al., 2010).

  • Co-crystal Structure in Non-Centrosymmetric Co-Crystallization : Benzoic acid-pyrrolidin-1-ium-2-carboxylate, related to this compound, has been used in non-centrosymmetric co-crystallization. This process results in the growth of crystals containing a typically centrosymmetric component in a chiral space group, which is significant for understanding hydrogen-bonded networks in crystal structures (Chesna et al., 2017).

  • Fluorescent Zn(II) Sensors : Asymmetrically derivatized fluorescein-based dyes containing pyrrolidin-1-yl-benzoic Acid derivatives have been developed for biological imaging applications. These sensors demonstrate significant fluorescence turn-on following Zn(II) addition and have shown improved selectivity for Zn(II) over other similar sensors (Nolan et al., 2006).

  • Synthesis of Novel Pyrrolidine Derivatives : The synthesis of novel pyrrolidine derivatives, including those derived from this compound, has been extensively studied. These derivatives have applications in various fields such as pharmaceuticals, agrochemicals, and industrial chemicals (Żmigrodzka et al., 2022).

  • Metal-Organic Frameworks and Gas Adsorption : 3-Pyridin-yl-benzoic acid derivatives, closely related to this compound, have been used in the synthesis of metal-organic frameworks. These frameworks are notable for their gas adsorption properties and magnetic behavior, indicating potential applications in gas storage and separation technologies (Liu et al., 2018).

Future Directions

The future directions for “2-methyl-3-pyrrolidin-1-yl-benzoic Acid” and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This work can guide medicinal chemists in the design of new pyrrolidine compounds .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-pyrrolidin-1-yl-benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes . The interaction between this compound and COX-2 can inhibit the enzyme’s activity, potentially reducing inflammation. Additionally, this compound may interact with other proteins and biomolecules, altering their function and contributing to various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in inflammation and immune responses . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby affecting gene expression related to inflammation. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The pyrrolidine ring in the compound can bind to the active site of COX-2, inhibiting its activity . This inhibition reduces the production of prostaglandins, which are mediators of inflammation. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation by inhibiting COX-2 . At higher doses, it may cause toxic or adverse effects, including potential damage to tissues and organs. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of metabolites within the cell, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The localization of this compound can influence its activity and contribute to its overall biological effects.

Properties

IUPAC Name

2-methyl-3-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZCTLHGYGEROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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